Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate
Description
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (CAS: 144899-95-6, molecular formula: C₁₀H₈FNO₂S) is a heterocyclic building block with significant applications in medicinal chemistry and drug discovery. It serves as a key intermediate in synthesizing bioactive molecules, particularly antiviral agents. For example, it is a precursor in the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a novel inhibitor of hepatitis B virus (HBV) . The compound’s structure has been confirmed via single-crystal X-ray analysis, Hirshfeld surface studies, and spectroscopic techniques (¹H NMR, ¹³C NMR, IR, LC-MS) . Its purity (>90%) and commercial availability make it a valuable reagent for research .
Properties
IUPAC Name |
methyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWVQQVKSSAEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374899 | |
| Record name | Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144899-95-6 | |
| Record name | Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 144899-95-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Methyl 3-Amino-4-Fluorobenzo[b]thiophene-2-Carboxylate (Precursor)
The initial precursor, this compound (1 ), is synthesized via a multi-step protocol starting from commercially available substrates. As reported by, diazotization of the amino group is achieved using sodium nitrite in a hydrochloric acid and glacial acetic acid mixture at -10°C to -5°C. This step generates a reactive diazonium intermediate, which is subsequently treated with sulfur dioxide to yield methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate (2 ). The chlorosulfonyl intermediate is highly reactive and proceeds without purification to the next stage.
Amination with Morpholine
Compound 2 undergoes nucleophilic substitution with morpholine in dimethylformamide (DMF) at 60°C for 1 hour. This step replaces the chlorosulfonyl group with a morpholinosulfonyl moiety, yielding the target compound (4 ) in 72% isolated yield after recrystallization from aqueous isopropanol. The reaction’s efficiency is attributed to DMF’s high polarity, which stabilizes the transition state and facilitates sulfonamide bond formation.
Analytical Validation
The structure of 4 is confirmed via UV-Vis, IR, and multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F). X-ray crystallography further validates the spatial arrangement, revealing a planar benzo[b]thiophene core with the morpholinosulfonyl group oriented perpendicular to the ring. Key spectral data include:
-
¹H NMR (CDCl₃) : δ 3.90 (s, 3H, COOCH₃), 3.70–3.40 (m, 8H, morpholine), 7.20–7.60 (m, 3H, aromatic).
Transition-Metal-Free One-Pot Synthesis
Reaction Design and Optimization
A novel one-pot methodology eliminates the need for transition-metal catalysts, leveraging Cs₂CO₃ as a base in dimethyl sulfoxide (DMSO). The protocol involves reacting 2-fluorobenzonitrile with 1-hydroxypropan-2-one at room temperature, achieving cyclization to form the benzo[b]thiophene core. After screening bases and solvents, Cs₂CO₃ in DMSO yields the highest efficiency (76%), attributed to its strong basicity and ability to deprotonate intermediates.
Mechanistic Insights
The reaction proceeds through nucleophilic aromatic substitution, where the hydroxyl group of 1-hydroxypropan-2-one attacks the electron-deficient carbon adjacent to the nitrile group. Subsequent cyclization and elimination of water afford the fused thiophene ring. Ammonia workup ensures deprotection of the amine group, yielding the final product.
Characterization Data
-
¹H NMR (CDCl₃) : δ 7.59–7.56 (m, 1H), 7.52–7.46 (m, 1H), 7.42–7.40 (d, J = 8.1 Hz, 1H), 5.59 (s, 2H, NH₂), 3.93 (s, 3H, COOCH₃).
-
X-ray Crystallography : Confirms coplanarity of the carboxylate and amine groups, with intramolecular hydrogen bonding stabilizing the structure.
Alternative Approaches and Comparative Analysis
Amination via Hydroxylamine Hydrochloride
A related synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate employs hydroxylamine hydrochloride and cyanuric chloride in DMF. Although the methyl substituent differs, the method’s high yield (96.5%) underscores the utility of hydroxylamine in introducing amine groups, potentially applicable to fluoro analogs with modified conditions.
Reaction Efficiency and Scalability
Yield Comparison Across Methods
| Method | Yield (%) | Temperature (°C) | Key Reagent |
|---|---|---|---|
| Diazotization-Sulfonation | 72 | 60 | Morpholine |
| One-Pot Synthesis | 76 | 25 | Cs₂CO₃ |
| Hydroxylamine Route | 96.5 | 70–90 | Hydroxylamine HCl |
The hydroxylamine method, while efficient for methyl derivatives, requires optimization for fluorine compatibility. The one-pot approach offers operational simplicity but moderate yields, whereas diazotization ensures higher functional group tolerance.
Structural and Electronic Effects
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Material Science: The compound’s heterocyclic structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in the study of enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent biochemical reactions . This inhibition can disrupt cellular processes, making the compound valuable in drug development and disease treatment .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Benzo[b]thiophene-2-Carboxylates
Key Observations:
Substituent Influence on Reactivity: The fluoro substituent in the target compound enhances electrophilic substitution reactivity, facilitating sulfonation and coupling reactions (e.g., with morpholine to yield sulfonamide derivatives) . In contrast, bromo substituents (as in ) favor nucleophilic aromatic substitution but require harsher conditions.
Biological Activity: The target compound’s fluoro and sulfonamide derivatives exhibit anti-HBV activity by targeting viral replication pathways . Analogues like methyl 3-amino-4-methylthiophene-2-carboxylate are explored for antibacterial and antioxidant properties, though their mechanisms differ .
Synthetic Utility :
- The tetrahydrobenzo[b]thiophene derivative () is tailored for CNS applications due to its improved solubility and reduced ring strain.
Physicochemical Properties
Table 2: Analytical Data Comparison
- The target compound’s LC-MS retention time (10.02 min) aligns with its moderate polarity, while brominated analogues (e.g., ) exhibit higher molecular weights but similar chromatographic behavior .
Biological Activity
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a heterocyclic structure, which contributes to its unique chemical properties. The presence of the fluorine atom enhances both metabolic stability and binding affinity to various biological targets, making it a promising candidate for drug development.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as kinases and receptors. Its mechanism of action includes:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active sites, thus blocking substrate access and subsequent biochemical reactions.
- Receptor Modulation : It may also modulate receptor activities, influencing various signaling pathways involved in disease processes.
Antimicrobial Properties
Research has indicated that derivatives of benzo[b]thiophene compounds exhibit antimicrobial activities. For instance, studies have shown that certain analogs demonstrate significant inhibitory effects against Staphylococcus aureus , which is crucial in developing new antibiotics .
Antiviral Activity
This compound has been evaluated for its antiviral potential. A study highlighted its effectiveness as an inhibitor of hepatitis B virus (HBV), showcasing nanomolar inhibitory activity in vitro against HBV-infected human hepatoma cells (HepG2)【4】. This positions the compound as a potential candidate for further antiviral drug development.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been extensively studied, revealing insights into its structure-activity relationships. Variations in substituents on the aromatic ring significantly affect biological activity. For example, compounds with different halogen substitutions were tested for their antibacterial efficacy, yielding valuable data on their potency and selectivity【5】【6】.
| Compound | Activity | MIC (µg/mL) | Comments |
|---|---|---|---|
| II.b | Antistaphylococcal | ≥ 128 | Shows weak activity against S. aureus |
| III.d | No activity | - | No significant antibacterial effect observed |
| IV.a | Antiviral (HBV) | Nanomolar | Effective in HepG2 model |
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. Results indicated that while some derivatives exhibited promising anti-cancer properties, careful evaluation is necessary to balance efficacy with cytotoxicity【3】【4】.
Q & A
Q. What are the standard synthetic routes for Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate, and how are intermediates optimized?
The synthesis begins with the preparation of this compound (1 ) via established methods, followed by diazotization and treatment with SO₂ to yield methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate (2 ). Intermediate 2 is typically used without purification and further reacted with morpholine in DMF to form advanced derivatives. Optimization focuses on reaction time, temperature (ambient to 60°C), and stoichiometric control of SO₂ to minimize side reactions .
Q. Which spectroscopic techniques are critical for structural confirmation, and how are data inconsistencies resolved?
Key techniques include:
- ¹H/¹³C NMR to confirm substituent positions and aromaticity.
- IR spectroscopy to verify functional groups (e.g., sulfonyl chloride stretches at ~1370 cm⁻¹).
- UV-Vis to assess conjugation effects. Discrepancies in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating reactions under anhydrous conditions, verifying solvent purity, and cross-referencing with X-ray crystallography when available .
Advanced Research Questions
Q. How do fluorine and amino substituents influence the compound’s reactivity and electronic properties?
The fluorine atom at the 4-position enhances electrophilic substitution resistance due to its electron-withdrawing nature, directing further functionalization to the 3-position. The amino group at the 3-position acts as a nucleophilic site, enabling diazotization and sulfonation. Computational studies (e.g., DFT) show that these substituents reduce the HOMO-LUMO gap by 0.8–1.2 eV compared to non-fluorinated analogs, increasing reactivity in charge-transfer applications .
Q. What advanced catalytic methods enable functionalization of the benzo[b]thiophene core?
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the thiophene ring using boronic acids, though steric hindrance from the carboxylate group requires bulky ligands (e.g., XPhos) for efficiency.
- Samarium(II) iodide (SmI₂)-mediated couplings facilitate reductive alkylation of carbonyl groups, enabling stereoselective synthesis of polycyclic derivatives. For example, SmI₂/HMPA promotes coupling with benzyl ketones to form tetraphenyl-fused structures .
Q. How can contradictory data in reaction yields or regioselectivity be systematically addressed?
Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor sulfonation at the 3-position, while non-polar solvents (toluene) may lead to side reactions.
- Catalyst loading : Overloading Pd catalysts (>5 mol%) can reduce yield due to colloidal aggregation. Mitigation involves controlled reagent addition, in-situ monitoring (e.g., TLC/HPLC), and mechanistic studies (e.g., kinetic isotope effects) to identify rate-determining steps .
Methodological Guidance
Q. What strategies improve the purity of sulfonated intermediates during synthesis?
- Chromatographic purification : Use silica gel with ethyl acetate/hexane (3:7) to isolate methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate (2 ), achieving >95% purity.
- Recrystallization : Dissolve crude 2 in hot dichloromethane, then slowly add n-hexane to precipitate pure product.
- HPLC analysis : Employ a C18 column with acetonitrile/water (70:30) to confirm purity and detect trace impurities (<0.5%) .
Q. How is the compound’s bioactivity assessed in drug discovery contexts?
- Kinase inhibition assays : Test derivatives against STAT3 or p38 MAPK using fluorescence polarization.
- Molecular docking : Compare binding affinities of the fluorobenzo[b]thiophene core with protein targets (e.g., hepatitis B virus polymerase) using AutoDock Vina.
- ADMET profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
